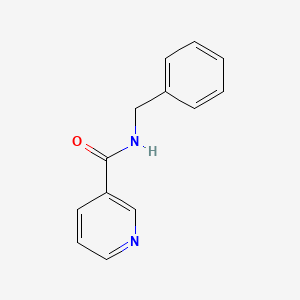

N-Benzylnicotinamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-benzylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAOUYONZMRJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062476 | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-55-1, 1322-50-5 | |

| Record name | N-Benzylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLNICOTINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1W0213QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for N Benzylnicotinamide and Its Derivatives

Classical Synthetic Approaches for N-Benzylnicotinamide

The traditional synthesis of this compound primarily involves the formation of an amide bond between a nicotinic acid precursor and benzylamine (B48309). These methods are well-established and typically fall into two main categories: the acid chloride method and the use of coupling reagents.

A common and long-standing approach begins with the activation of nicotinic acid (pyridine-3-carboxylic acid). This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is frequently used for this transformation, reacting with nicotinic acid to produce nicotinoyl chloride. nih.govresearchgate.net This highly reactive intermediate is then condensed with benzylamine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond of this compound. researchgate.net An acid scavenger, such as triethylamine (B128534) or an excess of the amine reactant, is often used to neutralize the hydrochloric acid byproduct. mdpi.com

Alternatively, direct amidation of nicotinic acid with benzylamine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. rsc.orgmdpi.com The reaction often includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to improve efficiency and minimize side reactions like racemization, although this is not a concern for this compound itself. rsc.orgnih.gov Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and uronium/aminium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective for promoting amide bond formation. rsc.orgnih.gov

A summary of common coupling reagents used in amide synthesis is presented in the table below.

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC, DIC | Commonly used for amide and ester formation; EDC and its urea (B33335) byproduct are water-soluble. rsc.org |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Highly reactive; PyBOP® is a less toxic alternative to BOP; PyAOP shows fast reaction rates. nih.gov |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Very efficient with fast reaction times; HATU is known for reducing epimerization. rsc.org |

Novel and Green Chemistry Routes to this compound Synthesis

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally benign and efficient methods for amide synthesis, which can be applied to this compound. These approaches include the use of novel catalysts and advanced manufacturing technologies. mdpi.com

Catalytic Synthesis Protocols for this compound

Modern catalytic methods offer milder reaction conditions and improved selectivity. While specific research on the catalytic synthesis of this compound itself is emerging, related studies highlight promising strategies. For instance, boric acid has been demonstrated as an efficient, mild, and inexpensive 'green' catalyst for the amidation of cinnamic acid with benzylamines, suggesting its potential applicability for nicotinic acid. researchgate.net

Biocatalysis, using enzymes to mediate chemical transformations, represents a key area of green synthesis. mdpi.comresearchgate.net Lipases, for example, have been successfully used to catalyze the synthesis of esters like benzyl (B1604629) cinnamate (B1238496) from cinnamic acid and benzyl alcohol. nih.gov The application of enzymes for amide bond formation is an active area of research. Nitrilase enzymes are used in the industrial production of nicotinic acid from 3-cyanopyridine, demonstrating a robust biocatalytic route to a key precursor. frontiersin.org The direct enzymatic synthesis of this compound from nicotinic acid and benzylamine could offer a highly selective and sustainable alternative to traditional chemical methods.

Furthermore, heterogeneous catalysis has been explored for reactions involving this compound. A Pt/SiO₂ catalyst has been effectively used for the hydrogenation of this compound (BNA⁺) to its derivative 1,4-dihydro-N-benzylnicotinamide (1,4-BNAH) under mild conditions (20 °C, 1 atm H₂). rsc.org This study highlights the potential of recyclable heterogeneous catalysts in the synthesis and derivatization of this compound. rsc.org

Continuous-Flow Synthesis Methodologies for this compound Derivatives

Continuous-flow synthesis is a modern manufacturing technology that offers advantages such as improved safety, consistency, and scalability over traditional batch processing. rsc.org In a flow system, reactants are continuously pumped through a reactor where the reaction occurs. This technology has been applied to the synthesis of various N-heterocycles. For example, a microfluidic biocatalysis system using an immobilized lipase (B570770) (Lipase TL IM) was developed for the synthesis of N-substituted benzimidazole (B57391) derivatives. mdpi.com This system allowed for efficient and selective synthesis with short reaction times (35 minutes). mdpi.com Such a strategy could be adapted for the lipase-catalyzed synthesis of this compound and its derivatives, combining the benefits of biocatalysis and flow chemistry. The precise control over reaction parameters like temperature and residence time in flow reactors makes it an attractive platform for optimizing synthetic protocols. rsc.orgmdpi.com

Derivatization Strategies of the this compound Scaffold

The chemical scaffold of this compound can be modified at two primary locations: the N-benzyl group and the pyridine (B92270) ring. These modifications allow for the creation of a library of analogues with potentially diverse properties.

N-Substituted Benzylnicotinamide Analogues Synthesis

The most straightforward derivatization strategy involves replacing the benzyl group with other substituted benzyl or alkyl/aryl groups. This is achieved by using different primary or secondary amines in the condensation reaction with nicotinic acid or its activated form. researchgate.netnih.gov For example, reacting nicotinoyl chloride with various substituted benzylamines would yield a series of N-substituted benzylnicotinamide analogues. This approach allows for the systematic exploration of how different substituents on the benzyl ring affect the molecule's properties. A wide range of N-substituted benzamide (B126) derivatives have been synthesized using similar strategies for various applications. researchgate.net Copper-catalyzed C-N bond formation protocols have also been developed for the efficient synthesis of diverse N-alkyl and N-aryl heterocyclic compounds. nih.govnih.gov

Pyridine Ring Modification in this compound Derivatives

Modification of the pyridine ring offers another avenue for creating analogues. This can be achieved by starting with a pre-substituted nicotinic acid. For instance, using 2-chloronicotinic acid as the starting material allows for the introduction of a chlorine atom at the 2-position of the pyridine ring. nih.gov This halogen can then serve as a handle for further functionalization through cross-coupling reactions. A patent describes the synthesis of 4-aryl-nicotinamide derivatives, demonstrating that significant modifications to the pyridine core are feasible. google.com

Recent advances in catalysis also provide methods for direct modification of the ring in pre-formed nicotinamide (B372718) structures. A mechanochemical, nickel-catalyzed method has been reported for the deuteration of a 6-chloronicotinamide (B47983) derivative, showcasing a site-specific modification on the pyridine ring. acs.org While biosynthesis pathways for pyridine rings are complex, they illustrate the diverse substitution patterns found in nature, providing inspiration for synthetic targets. nih.gov

A summary of representative derivatization approaches is provided below.

| Derivatization Site | Strategy | Example Reactants/Reagents | Resulting Analogue |

| Amide Nitrogen | Use of different amines in synthesis | Nicotinoyl chloride + 4-methoxybenzylamine | N-(4-methoxybenzyl)nicotinamide |

| Pyridine Ring | Use of substituted starting material | 2-Chloronicotinic acid + Benzylamine | 2-Chloro-N-benzylnicotinamide nih.gov |

| Pyridine Ring | Post-synthesis modification | 6-Chloro-N,N-diethylnicotinamide + D₂O, Ni-catalyst | 6-Deuterio-N,N-diethylnicotinamide acs.org |

Amide Group Derivatization in this compound Structures

The amide functional group in this compound is a key site for structural modification, offering a pathway to a variety of derivatives with potentially altered chemical and biological properties. The reactivity of this amide is influenced by the electronic properties of both the pyridine ring and the N-benzyl substituent. Derivatization strategies typically target the carbonyl group or the N-H bond, leading to a range of new compounds. Key methodologies include reduction of the amide to the corresponding amine and hydrolysis to the constituent carboxylic acid and amine.

One of the most significant derivatizations of the amide group in this compound is its reduction to the corresponding amine, yielding N-benzyl-1-(pyridin-3-yl)methanamine. This transformation effectively removes the carbonyl group, fundamentally altering the molecule's structure and electronic properties. A common and powerful reagent for this purpose is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. This is followed by coordination of the oxygen atom to the aluminum, and subsequent elimination of an aluminate species to form an iminium ion intermediate. A second hydride attack on the iminium ion yields the final amine product.

Other modern reagents can also be employed for this reduction, often offering milder reaction conditions or improved functional group tolerance. For instance, various silane-based reducing agents, sometimes in the presence of transition-metal catalysts, are effective for amide reduction. organic-chemistry.org Another approach involves the use of low-valent titanium reagents, which can be generated in situ from titanium tetrachloride and a reducing agent like magnesium powder. google.com These methods provide alternative routes to the same amine derivative, potentially accommodating sensitive functional groups elsewhere in the molecule.

Hydrolysis of the amide bond in this compound represents a fundamental degradation or synthetic pathway, cleaving the molecule into its constituent parts: nicotinic acid and benzylamine. This reaction can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and benzylamine. This reaction is not only a method for derivatization but also a key consideration in the stability and metabolic fate of this compound-containing compounds.

While less common, more complex transformations of the amide group can be envisaged. For example, the conversion of amides to nitriles is a known chemical transformation. digitellinc.com This would involve the dehydration of the primary amide group, which in the case of this compound, is a secondary amide. Therefore, this would require more complex multi-step procedures involving C-N bond cleavage, which could be challenging and less direct than building the nitrile through other synthetic routes.

The derivatization of the amide group in this compound provides a versatile platform for generating a library of related compounds. The choice of synthetic strategy—be it reduction, hydrolysis, or another transformation—depends on the desired final structure and the required reaction conditions.

| Reagent/Reaction | Product(s) | Description |

| Lithium Aluminum Hydride (LiAlH₄) | N-benzyl-1-(pyridin-3-yl)methanamine | Reduction of the amide carbonyl to a methylene (B1212753) group. youtube.com |

| Low-Valent Titanium Reagents | N-benzyl-1-(pyridin-3-yl)methanamine | An alternative method for the reduction of the amide to an amine. google.com |

| Acid or Base Catalyzed Hydrolysis | Nicotinic Acid and Benzylamine | Cleavage of the amide bond to yield the corresponding carboxylic acid and amine. |

Electrophilic and Nucleophilic Reaction Pathways of this compound

The reactivity of this compound and its derivatives is characterized by their participation in both electrophilic and nucleophilic reactions. As a pyridinium (B92312) salt, the pyridinium ring of this compound is electron-deficient and susceptible to attack by nucleophiles. Conversely, its reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), possesses a nucleophilic character.

Organometallic reagents, which are strong nucleophiles and bases, are generally incompatible with nicotinamide structures due to their tendency to react with the electrophilic pyridinium ring or amide groups. youtube.com Studies on related N-benzylcarboxamides, such as N-benzylpyrene-1-carboxamide, demonstrate that lithiation can occur at the benzylic position, which can then react with various electrophiles. umich.edu This suggests that under specific conditions, the benzylic position of this compound could be deprotonated to form a nucleophilic intermediate capable of reacting with electrophiles.

The reduced form, N-benzyl-1,4-dihydronicotinamide, can participate in ene reactions, where the dihydropyridine (B1217469) ring acts as the 'ene' component. nih.govresearchgate.net The conformation of the molecule, with its planar dihydropyridine ring, is believed to lower the transition-state energy for such reactions. nih.gov The transition state is proposed to involve one atom of the 'enophile' (the substrate double bond) binding to the carbon ortho to the ring nitrogen, while the other end of the double bond abstracts a hydrogen atom from the para-position methylene group. nih.gov

Redox Chemistry of this compound Systems

The redox chemistry of this compound is central to its function as an NAD⁺/NADH model. This involves the reversible transfer of two electrons and a proton, often conceptualized as a hydride ion (H⁻). umich.edu

Hydride Transfer Mechanisms Involving this compound

The transfer of a hydride equivalent from N-benzyl-1,4-dihydronicotinamide (BNAH) can proceed through different mechanistic pathways. Evidence supports both direct hydride transfer and stepwise mechanisms involving single electron transfer (SET). The reaction of BNAH with geminal bromo-nitro compounds to yield nitroalkanes is proposed to occur via an initial electron transfer process. researchgate.net

Studies on the transhydrogenation reaction between N-benzyldihydronicotinamide and an this compound salt suggest a mechanism involving an electron-transfer step to form a radical-cation intermediate. acs.orgacs.org The oxidation of BNAH can also occur through a stepwise electron-proton-electron (e⁻, H⁺, e⁻) sequence, where the initial one-electron transfer is the key step. researchgate.netacs.org The presence of oxygen can initiate a chain mechanism for the formal hydride transfer between NADH models, highlighting the sensitivity of these reactions to the experimental conditions. nih.gov In mitochondrial complex I, direct hydride transfer from the nicotinamide ring of NADH to a flavin mononucleotide is the likely mechanism for NADH oxidation. nih.gov

Heterogeneous Catalytic Hydrogenation of this compound

The selective reduction of this compound (BNA⁺) to its biologically active reduced form, 1,4-dihydro-N-benzylnicotinamide (1,4-BNAH), can be efficiently achieved through heterogeneous catalytic hydrogenation. dntb.gov.uarsc.org This process is a promising strategy for regenerating the expensive nicotinamide cofactors required in biocatalytic processes. rsc.org

A recent study demonstrated the successful hydrogenation of BNA⁺ using a Platinum on silica (B1680970) (Pt/SiO₂) catalyst under mild conditions. dntb.gov.uarsc.org This reaction selectively produces the 1,4-isomer, which is crucial for its activity as an NADH mimic. rsc.org

| Parameter | Value/Observation | Reference |

| Catalyst | Pt/SiO₂ | rsc.org |

| Product | 1,4-dihydro-N-benzylnicotinamide (1,4-BNAH) | rsc.org |

| Conditions | 20 °C, 1 atm H₂ | rsc.org |

| Production Rate | 170 mmol-1,4-BNAH g-Pt⁻¹ h⁻¹ | rsc.org |

| Kinetic Order (H₂) | First-order | rsc.org |

| Kinetic Order (BNA⁺) | 0.56 | rsc.org |

| Catalyst Recyclability | Retained activity over five consecutive cycles without deactivation. | rsc.org |

The weaker adsorption of BNA⁺ on the catalyst surface compared to NAD⁺ contributes to a significantly higher production rate of the reduced cofactor. rsc.org The kinetic analysis revealed the reaction is first-order with respect to hydrogen pressure. rsc.org The catalyst's excellent recyclability and stability make this a robust method for cofactor regeneration. rsc.org The hydrogenation of pyridines to piperidines is a general reaction, though it often requires harsher conditions for less active substrates. researchgate.net

Photochemical Reactions Involving this compound

The reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), is photoactive and can participate in photo-induced electron transfer (PET) reactions. researchgate.net When irradiated, the singlet-excited state of BNAH can act as an electron donor. researchgate.net

The photo-induced oxidation of BNAH by methyl viologen has been studied, demonstrating that the dihydropyridine loses a hydride equivalent through a stepwise e⁻, H⁺, e⁻ sequence, where only the initial electron transfer requires photo-stimulation. researchgate.net The quantum yield of this process is highly dependent on the solvent medium, which can influence the stability of the intermediate ion pairs. researchgate.net

In the presence of a base, BNAH can also act as a one-electron donor in photocatalytic systems for CO₂ reduction or H₂ evolution, where it is quantitatively converted to its oxidized dimer, BNA₂. researchgate.net The base is crucial for deprotonation of the BNAH radical cation (BNAH•⁺), which suppresses the back electron transfer reaction. researchgate.net

Stability and Degradation Pathways of this compound in vitro

| Condition | Observation for Benzyl Nicotinate (B505614) | Reference |

| pH 2.0 - 3.0 | No degradation observed. | nih.gov |

| pH 7.4 - 10.0 | Pseudo first-order degradation kinetics; hydroxide ion-catalyzed hydrolysis. | nih.gov |

| Temperature | Degradation rate is temperature-dependent. | ijpsonline.com |

| Co-solvents | Glycerol (B35011) and polyethylene (B3416737) glycol 400 increase stability. | nih.gov |

| Degradation Products | Plausible products are benzyl alcohol and nicotinic acid. | nih.gov |

Compound List

The following chemical compounds have been mentioned in the context of N-Benzylnicotinamide research:

this compound (BNA+)

1,4-dihydro-N-benzylnicotinamide (1,4-BNAH, rBNA)

Nicotinamide adenine (B156593) dinucleotide (NAD+)

Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)

Nicotinamide adenine dinucleotide (reduced form) (NADH)

Nicotinamide adenine dinucleotide phosphate (reduced form) (NADPH)

Nicotinamide cytosine dinucleotide (NCD)

Nicotinamide flucytosine dinucleotide

3-carbamoyl-1-phenethylpyridin-1-ium (P2NAH)

N-methylnicotinamide (MNAH)

N-benzyl-N-(2-cyanoethyl)nicotinamide

N-(3-aminopropyl)-N-benzylnicotinamide

5-methyl-1,4-dihydro-N-benzylnicotinamide

6-methyl-1,4-dihydro-N-benzylnicotinamide

N-benzyl-1,4-dihydropyridine-3-carboxamide

3-Aminocarbonyl-1-benzylpyridinium bromide

5-Bromo-N-(3-chloro-benzyl)-nicotinamide

N-(2-fluorobenzyl)-2-pyridinecarboxoamide

N-benzylpyridinecarboxoamide

N-benzyl-4-(trifluoromethyl)nicotinamide

Thionicotinamide

Nicotinic acid

Nipecotic acid hydrochloride

N-nicotinyl-4-amino-phenol

N-nicotinyl-3-amino-phenol

N-nicotinyl dicyandiamide (B1669379)

N-nicotinyl-2-amino-phenol

N-nicotinyl-4-aminosalicylic acid

N(2-pyrimidyl)-nicotinamide

N-nicotinyl-p-aminobenzoic acid

2(N-nicotinyl)-amino-5-carbethoxy-thiazole

N(2-thiazolyl)-nicotinamide

N(piperidyl propyl)-nicotinamide

1-benzyl-3-acetylpyridine (BAP+)

Advanced Spectroscopic and Analytical Methodologies for N Benzylnicotinamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Benzylnicotinamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide distinct information about the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment through chemical shifts (δ), and their neighboring protons through spin-spin coupling (J values). For this compound, ¹H NMR typically shows signals corresponding to the aromatic protons of the pyridine (B92270) ring, the aromatic protons of the benzyl (B1604629) group, the amide proton (NH), and the methylene (B1212753) protons (CH₂) connecting the amide nitrogen to the phenyl ring. For instance, a study reported ¹H NMR data for this compound in CDCl₃, showing signals for the aromatic protons in the range of 7.18-7.92 ppm, a broad singlet for the NH proton around 6.46 ppm, and a doublet for the methylene protons at approximately 4.68 ppm scielo.br. Another source provides ¹H NMR data in DMSO-d₆, with signals for aromatic protons around 7.21-7.55 ppm, a signal for the NH proton at 9.23 ppm, and a doublet for the methylene protons at 4.51 ppm scielo.org.pe.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. It identifies the number of unique carbon environments. For this compound, ¹³C NMR typically shows signals for the carbonyl carbon of the amide group, the carbons of the pyridine ring, the carbons of the phenyl ring, and the methylene carbon. For example, ¹³C NMR in CDCl₃ has been reported to show a carbonyl signal around 167.9 ppm, with various aromatic and methylene carbon signals in the range of 44.4 ppm to 153.5 ppm scielo.org.pe. Another ¹³C NMR dataset in DMSO-d₆ listed signals including a carbonyl carbon at 165.17 ppm and a methylene carbon at 43.19 ppm, along with other aromatic carbons semanticscholar.org.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can further confirm assignments by establishing correlations between protons and carbons, thereby providing unambiguous structural elucidation caltech.edu.

Table 4.1: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine H2 | ~8.8-9.1 | dd | Adjacent to N, deshielded |

| Pyridine H4 | ~7.5-8.0 | m | Meta to N |

| Pyridine H5 | ~7.0-7.5 | m | Para to N |

| Pyridine H6 | ~8.0-8.5 | d | Ortho to N |

| Amide NH | ~6.4-6.5 (broad) | s | Exchangeable proton |

| Methylene (CH₂) | ~4.6-4.7 | d | Adjacent to N and phenyl ring |

| Phenyl Protons | ~7.2-7.5 | m | Characteristic phenyl ring signals |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for identifying fragmentation patterns that aid in structural confirmation. Techniques such as Electron Ionization Mass Spectrometry (EI-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

GC-MS analysis can identify this compound by its retention time and mass spectrum. In one study, this compound was identified as a component in an extract, with its presence confirmed by GC-MS analysis, showing a retention time and molecular formula matching known data researchgate.net. The top peak in GC-MS analysis for this compound was observed at m/z 212, corresponding to its molecular ion [M]⁺ nih.gov.

ESI-MS is often used for this compound, typically detecting protonated molecules [M+H]⁺. For instance, LC-MS analysis detected this compound with a retention time of 0.362 min and a mass-to-charge ratio ([M+H]⁺) of 213.2 justia.com. Another study using ESI-MS confirmed the presence of this compound with a mass consistent with its molecular formula rsc.org. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the determination of the elemental composition, further solidifying the compound's identity.

Table 4.2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

| GC-MS | EI | 212 | [M]⁺ | nih.gov |

| LC-MS | ESI (+) | 213.2 | [M+H]⁺ | justia.com |

| GC-MS | EI | 106 | Fragment | nih.gov |

| GC-MS | EI | 211 | Fragment | nih.gov |

Infrared (IR) and Raman Spectroscopy Applications for this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in this compound. They are valuable for confirming the presence of characteristic bonds and molecular structures.

IR spectroscopy typically shows absorption bands associated with the carbonyl group (C=O) of the amide, the N-H stretching vibration, C-N stretching, and aromatic C-H and C=C stretching vibrations. For this compound, characteristic IR absorption bands have been reported, including a strong band for the carbonyl group (amide I band) around 1632 cm⁻¹ and N-H stretching vibrations around 3281 cm⁻¹ scielo.brsoton.ac.uk. Other bands in the fingerprint region further confirm the molecular structure.

Raman spectroscopy, while complementary to IR, probes vibrational modes through inelastic scattering of light. It can provide information on molecular symmetry and specific bond vibrations. While specific Raman spectral data for this compound are less extensively detailed in the provided search results compared to IR, Raman spectroscopy is a general technique used for molecular characterization and can provide complementary vibrational information, particularly for symmetrical vibrations which are often stronger in Raman spectra nih.govsfu.caplus.ac.atbeilstein-journals.org.

Table 4.3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3200-3500 | ~3281 | Amide proton |

| C=O Stretch | 1630-1690 | ~1632 | Amide carbonyl |

| C-N Stretch | 1000-1400 | Varies | Amide linkage |

| Aromatic C-H | 3000-3100 | ~3030, ~3092 | Pyridine and phenyl rings |

| Aromatic C=C | 1450-1650 | Varies | Pyridine and phenyl rings |

X-ray Crystallography and Diffraction Studies of this compound and Its Complexes

X-ray crystallography and diffraction studies provide definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, molecular conformation, and crystal packing. These studies are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Studies on this compound and related compounds have utilized X-ray diffraction to determine crystal structures. For example, this compound and its reduced form, N-benzyl-1,4-dihydronicotinamide, have been studied as models for NAD⁺ and NADH, with their crystal structures providing detailed molecular models researchgate.netiucr.orgacs.org. The crystal structure of this compound (3-aminocarbonyl-1-benzylpyridinium bromide) has been determined, providing precise atomic coordinates and bond parameters iucr.orgnih.gov. One study reported the crystal structure of this compound with space group P 1 2₁/n 1, with unit cell parameters a = 12.0186 Å, b = 5.7435 Å, c = 16.1124 Å, and β = 94.4740° nih.govugr.es. These studies reveal details about hydrogen bonding networks and molecular arrangements within the crystal lattice, which can influence solid-state properties.

Table 4.4: Selected X-ray Crystallographic Data for this compound

| Parameter | Value | Notes | Reference |

| Space Group | P 1 2₁/n 1 | Monoclinic crystal system | nih.govugr.es |

| Unit Cell Parameters | a = 12.0186 Å, b = 5.7435 Å, c = 16.1124 Å | nih.govugr.es | |

| α = 90°, β = 94.4740°, γ = 90° | nih.govugr.es | ||

| Residual Factor (R) | 0.0505 | Measure of agreement between observed and calculated intensities | nih.gov |

| Hydrogen Bonding | N—H···O | Observed in crystal packing | researchgate.netiucr.org |

Chromatographic Separations and Purity Assessment Methods for this compound

Chromatographic techniques are vital for separating, purifying, and assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for both analytical and preparative purposes.

HPLC methods are employed to separate this compound from synthetic byproducts or impurities. Reversed-phase HPLC, often using C18 or C8 columns, is common for analyzing compounds like this compound. Mobile phases typically consist of mixtures of water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with additives like buffers or ion-pairing agents. For example, a reversed-phase HPLC method using a gradient of acetonitrile/water was described for related compounds rsc.org. Another study utilized a COSMOSIL PBr column for separating hydrophilic nicotinamide (B372718) metabolites, which could be adapted for this compound analysis in LC-MS nih.gov.

Gas Chromatography (GC) can also be used, particularly if the compound is sufficiently volatile and thermally stable, or after derivatization. GC-MS is a powerful tool for identifying and quantifying components in complex mixtures, as demonstrated in the analysis of plant extracts where this compound was identified researchgate.net.

Thin-Layer Chromatography (TLC) is a simpler, qualitative method often used for reaction monitoring and preliminary purity checks.

Table 4.5: Chromatographic Techniques for this compound

| Technique | Typical Column Type | Mobile Phase Components | Application |

| HPLC | C18, C8, PBr | Acetonitrile/Water, Methanol/Water | Purity assessment, Separation, Quantification |

| GC | Various | Various | Separation, Identification (with MS) |

| TLC | Silica (B1680970) Gel | Various | Reaction monitoring, Preliminary purity check |

Quantitative Analytical Techniques for this compound

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. This often involves coupling separation techniques with sensitive detection methods.

HPLC with UV detection is a primary method for quantifying this compound. By establishing a calibration curve using standards of known concentration, the amount of this compound in an unknown sample can be accurately determined. The UV absorption maxima of this compound are typically in the ultraviolet region, allowing for sensitive detection.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers even higher sensitivity and selectivity for quantification, especially in complex matrices. It can detect and quantify this compound at very low concentrations by monitoring specific precursor and product ions. While specific quantitative LC-MS/MS methods for this compound are not detailed in the provided snippets, the technique is widely used for similar compounds and metabolites nih.gov.

Quantitative ¹H NMR can also be employed, using an internal standard of known concentration. By comparing the integral of a specific proton signal of this compound to the integral of the internal standard's signal, its concentration can be calculated rsc.org.

Table 4.6: Quantitative Analytical Methods for this compound

| Technique | Detection Method | Principle |

| HPLC-UV | UV-Vis Detector | Separation by HPLC followed by detection of UV absorbance at a specific wavelength. Quantification based on peak area and a pre-established calibration curve. |

| LC-MS/MS | Mass Spectrometer | Separation by LC, followed by detection and quantification using tandem mass spectrometry, monitoring specific precursor and product ions for enhanced selectivity and sensitivity. |

| Quantitative NMR | NMR Spectrometer | Integration of specific proton signals relative to an internal standard of known concentration to determine the molar amount of this compound. |

Computational and Theoretical Investigations of N Benzylnicotinamide

Quantum Chemical Calculations on N-Benzylnicotinamide Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. These calculations can reveal details about electron distribution, molecular orbital energies, and atomic charges, which are crucial for understanding chemical reactivity and intermolecular interactions. While specific DFT studies focused solely on this compound's electronic structure are not extensively detailed in the provided search results, general principles applied to related nicotinamide (B372718) structures offer insight. For instance, studies on NAD⁺ using DFT have shown good agreement between theoretical and experimental charge densities for covalent bonds within the molecule acs.org. This suggests that similar calculations for this compound would accurately describe its electronic distribution, including partial atomic charges and the nature of its chemical bonds. Such analyses are fundamental for predicting how the molecule might interact with other chemical species or biological targets. PubChem provides computed descriptors such as its molecular weight (212.25 g/mol ) and XLogP3 value (1.5), which are derived from its chemical structure and contribute to understanding its electronic and physicochemical profile nih.gov.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and dynamics simulations are widely used to predict and analyze the binding of ligands to biological targets, as well as to study the stability and behavior of molecular complexes over time. While direct docking studies specifically on this compound with a broad range of targets are not explicitly detailed, the methodologies are well-established for related nicotinamide derivatives. For example, studies involving nicotinamide riboside (NR) against SARS-CoV-2 targets utilized docking with AutoDock Vina and molecular dynamics (MD) simulations with GROMACS, employing force fields like AMBER03 nih.gov. These simulations assess binding modes, stability (via RMSD and RMSF), and calculate binding free energies using methods like MM/PBSA nih.govnih.gov. Research on nicotinamide analogues as inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT) has correlated docking scores with experimental inhibitory concentrations, identifying key amino acid residues involved in binding nih.govharvard.edu. Similarly, studies on other nicotinamide derivatives have explored their interactions with protein targets, providing insights into potential binding mechanisms and the importance of specific structural features for affinity and stability nih.govuni-greifswald.deresearchgate.netebi.ac.uk. These simulation techniques are vital for understanding how this compound or its derivatives might interact with enzymes or receptors, predicting binding affinities, and guiding the design of new functional molecules.

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to a molecule's structure influence its biological activity or chemical properties. For this compound analogues, SAR investigations aim to identify essential structural features, or pharmacophores, that drive interactions with specific targets. For instance, in the development of NNMT inhibitors, SAR studies have highlighted the importance of the benzamide (B126) functionality and the precise geometry of linkers, correlating structural variations with inhibitory potency nih.govharvard.edu. Similarly, research on nicotinamide derivatives as KV7 channel openers has established SARs, correlating activity data with molecular docking and dynamics simulations to pinpoint critical structural elements, such as the ortho disubstitution of the amide group and the alignment of substituents on the pyridine (B92270) ring uni-greifswald.de. Studies on N-benzyl phenethylamines also demonstrate how variations in the N-benzyl moiety and other structural components significantly impact binding affinity and functional activity at specific receptors, providing a framework for designing more potent and selective compounds nih.gov. These SAR insights are invaluable for rational drug design and for optimizing the performance of this compound-based compounds in various applications.

Conformational Analysis of this compound

Understanding the preferred three-dimensional conformations of this compound is essential for predicting its behavior in solution and during interactions with other molecules. Crystallographic studies and computational methods provide insights into its molecular geometry. For this compound (BNA), X-ray diffraction data reveals that the amide group is rotated approximately 8.4° out of the plane of the pyridine ring, and the dihedral angle between the pyridine and benzyl (B1604629) rings is around 70.5° researchgate.net. In contrast, its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), exhibits a more planar dihydropyridine (B1217469) ring with the amide group being nearly coplanar to it. These conformational differences can significantly influence reactivity and binding characteristics. Conformational analysis using quantum chemical calculations can further explore the energy landscape of this compound, identifying stable conformers and the energy barriers between them, which is crucial for accurate modeling of its interactions and reactions researchgate.net.

Reaction Pathway Predictions for this compound Transformations

Computational methods, particularly DFT, are extensively used to predict reaction mechanisms and kinetics for chemical transformations involving this compound and its reduced form. For example, the reduction of quinones by 1-benzyl-1,4-dihydronicotinamide (B15336) has been studied using DFT, supporting mechanisms such as concerted hydride transfer and hydrogen-coupled electron transfer researchgate.net. These studies often involve calculating transition states and activation energies to elucidate the most favorable reaction pathways. This compound has also been employed as a model in studies of biomimetic hydride transfer reactions, where DFT calculations help in understanding the role of catalysts and the mechanistic details of cofactor regeneration osti.gov. Furthermore, this compound derivatives are investigated for their role in redox chemistry, acting as hydride donors in various catalytic processes, with computational analyses providing insights into the efficiency and selectivity of these transformations researchgate.netresearchgate.net. These predictive capabilities are vital for designing efficient synthetic routes and understanding the catalytic roles of nicotinamide analogues.

Mechanistic Biological and Biochemical Studies of N Benzylnicotinamide

Interactions of N-Benzylnicotinamide with Enzymes and Receptor Systems in vitro

This compound and its reduced form, BNAH, are frequently employed in in vitro studies to understand enzymatic mechanisms and to develop novel biocatalytic systems. Their ability to mimic the redox activity of NAD(P)H makes them valuable tools for investigating enzyme kinetics, binding affinities, and allosteric modulation.

Enzyme Kinetic Studies with this compound

Kinetic studies involving this compound and its derivatives have provided insights into their interaction with various enzymes. For instance, the water-forming NADH oxidase from Lactobacillus pentosus (LpNox) exhibits Michaelis-Menten kinetics with BNAH. Kinetic parameters indicate that BNAH is processed by LpNox, with a reported Michaelis constant (Km) of 1.3 mM and a catalytic rate constant (kcat) of 0.17 s⁻¹ frontiersin.orgnih.gov. This suggests that while BNAH can serve as a substrate, its affinity and turnover rate may differ from the natural cofactor NADH.

In the context of catalytic hydrogenation, a Pt/SiO₂ catalyst demonstrated distinct adsorption behaviors for BNA+ compared to NAD+. The reaction order with respect to BNA+ concentration was found to be 0.56, indicating weaker adsorption on the catalyst surface, which contributed to an enhanced production rate of 1,4-BNAH rsc.orgrsc.org. Furthermore, engineered phosphite (B83602) dehydrogenase (PTDH) variants have shown improved catalytic efficiency with BNA+ in cell-free systems, highlighting the adaptability of enzymes to these noncanonical cofactors dntb.gov.uanih.govescholarship.orgosti.gov.

Table 1: Enzyme Kinetic Parameters for this compound (BNAH) with LpNox

| Enzyme | Cofactor | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Lactobacillus pentosus NADH oxidase (LpNox) | BNAH | 1.3 | 0.17 | ~0.13 | frontiersin.orgnih.gov |

Binding Affinity Determinations for this compound

The binding affinity of this compound derivatives has been investigated in the context of receptor systems. For example, certain O-benzyl nicotinamide (B372718) analogs have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with one compound (1276013-84-3) exhibiting an EC₅₀ value of 120 nM researchgate.netgoogle.com. In studies targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound itself (compound 33) demonstrated an inhibitory constant (Ki) of 315 pM for the α4β2 subtype unimi.it. Another derivative, N-(2-fluorophenyl)-5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinamide (compound 43), showed a significantly higher affinity with a Ki of 10 pM for the same receptor subtype unimi.it. These findings underscore the potential for specific structural modifications of the nicotinamide scaffold to confer potent binding affinities to various biological targets.

Table 2: Binding Affinities of this compound Derivatives to Receptors

| Target Receptor | Compound Class/Specific Compound | Affinity Metric | Value | Reference |

| mGluR5 | O-benzyl nicotinamide analogs (e.g., 1276013-84-3) | EC₅₀ (nM) | 120 | researchgate.netgoogle.com |

| α4β2 nAChR | This compound (Compound 33) | Ki (pM) | 315 | unimi.it |

| α4β2 nAChR | N-(2-fluorophenyl)-5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinamide (Compound 43) | Ki (pM) | 10 | unimi.it |

Allosteric Modulation by this compound

This compound derivatives have been explored for their capacity to act as allosteric modulators. Specifically, O-benzyl nicotinamide analogs have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) researchgate.netgoogle.comnih.govpitt.edu. These compounds function by binding to an allosteric site on the receptor, thereby enhancing the affinity or efficacy of the primary (orthosteric) glutamate ligand. This mechanism of action offers a nuanced way to modulate receptor activity, distinct from direct activation or blockade nih.govpitt.edu. While not directly involving this compound, related research on nicotinamide phosphoribosyltransferase (NAMPT) has identified positive allosteric modulators (N-PAMs) that bind to a remote rear channel, stabilizing the enzyme's phospho-enzyme state and influencing its catalytic turnover nih.gov.

This compound Modulation of Cellular Pathways in Experimental Models

The utility of this compound extends to its application in experimental models, particularly in cell-free systems designed for cofactor regeneration and in studies exploring the broader impact of nicotinamide derivatives on cellular processes.

Effects on Metabolic Cycles in Cell-Free Systems

This compound and its reduced form, BNAH, are valuable in cell-free systems for reconstituting metabolic cycles, primarily for cofactor regeneration. For example, BNA+ can be catalytically hydrogenated to BNAH using a platinum-based catalyst (Pt/SiO₂), generating a reduced cofactor that can then be employed in enzymatic reactions. This process is efficient and can be performed under mild conditions, making it suitable for applications aiming to mimic biological redox processes rsc.orgrsc.org. The engineered PTDH variants demonstrate an ability to efficiently cycle BNA+ in these systems, showcasing their potential for industrial biocatalysis dntb.gov.uanih.govescholarship.orgosti.gov. Furthermore, BNAH has been utilized as a hydride donor to regenerate NADH from NAD+ in conjunction with enzymes like horse liver alcohol dehydrogenase (HLADH), facilitating the synthesis of chiral alcohols researchgate.netresearchgate.net.

Gene Expression Modulation by this compound in Non-Clinical Cellular Models

While extensive research has been conducted on nicotinamide (Vitamin B3) and its role in cellular processes, including the modulation of gene expression in cancer models nih.gov, direct evidence of this compound specifically modulating gene expression in non-clinical cellular models is less prominent in the provided literature. Studies have explored other nicotinamide derivatives, such as N-aryl nicotinamide compounds, as inhibitors of kinases like p38, which in turn can reduce the expression of downstream genes like DUX4 in models of facioscapulohumeral muscular dystrophy (FSHD) google.com. However, these findings pertain to specific derivatives and their targeted pathways, rather than a general gene expression modulation effect attributed directly to this compound itself. The primary focus for this compound in cellular contexts appears to be its role as a cofactor mimic in enzymatic assays and cell-free systems.

Applications of N Benzylnicotinamide in Chemical and Biochemical Research

N-Benzylnicotinamide as a Reagent in Organic Synthesis

This compound and its reduced form, 1,4-dihydro-N-benzylnicotinamide (1,4-BNAH), have demonstrated utility as reagents and intermediates in organic synthesis. Notably, this compound has been employed in oxidation reactions. For instance, benzyl (B1604629) alcohol can be oxidized to benzaldehyde (B42025) when heated in sulfolane (B150427) in the presence of this compound and related pyridinium (B92312) salts, a process that can be accelerated by microwave irradiation researchgate.net. This reaction mechanism is suggested to involve retro-ene pathways researchgate.net.

Furthermore, the hydrogenation of this compound (BNA⁺) to form 1,4-BNAH is a key process for generating biomimetic cofactors. Research has explored the use of heterogeneous catalysts, such as Pt/SiO₂, for this hydrogenation under mild conditions. These studies highlight that the hydrogenation of BNA⁺ to 1,4-BNAH can proceed at a significantly higher rate compared to the hydrogenation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to 1,4-NADH. This enhanced production rate is attributed to weaker adsorption of BNA⁺ onto the catalyst surface, which also contributes to the catalyst's recyclability and stability rsc.orgrsc.org. The generated 1,4-BNAH can then be utilized in tandem with NAD(P)H-dependent enzymes for various organic synthesis applications, including biocatalytic processes rsc.orgrsc.orgacs.org.

Table 1: Comparative Production Rates of 1,4-BNAH and 1,4-NADH using Pt/SiO₂ Catalyst

| Parameter | 1,4-BNAH Production | 1,4-NADH Production | Ratio (BNAH/NADH) |

| Rate (mmol g-Pt⁻¹ h⁻¹) | ~170 | ~26 | ~6.5 |

| Rate (mmol mmol-Pt⁻¹ h⁻¹) | ~81 | ~12 | ~6.8 |

| Source: rsc.orgrsc.org |

This compound in Material Science Research

While direct and extensive applications of this compound itself in material science are not widely documented in the literature, related nicotinamide derivatives have shown potential in this field. For example, compounds such as 5-Bromo-N-(3-chloro-benzyl)-nicotinamide have been suggested for use in polymers or other materials due to their unique structures smolecule.com. Similarly, N-(4-CF₃-benzyl)nicotinamide's trifluoromethoxy group indicates potential utility in high-performance polymers due to its stability under extreme conditions vulcanchem.com. Further research may explore the incorporation of this compound into novel materials, leveraging its chemical structure for specific functionalities.

This compound as a Model Compound for Nicotinamide Analogue Studies

This compound and its reduced form, 1,4-dihydro-N-benzylnicotinamide, are extensively studied as valuable model compounds that mimic the behavior of the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, nicotinamide adenine dinucleotide hydride (NADH) researchgate.netacs.orgacs.org. These synthetic analogues are crucial for understanding the mechanisms of redox reactions mediated by oxidoreductase enzymes and for non-enzymatic chemical transformations researchgate.net.

The structural similarity of BNA to nicotinamide allows it to participate in hydride transfer reactions, a fundamental process in biological redox chemistry researchgate.net. Studies have investigated the detailed structures of both the oxidized (this compound) and reduced (1,4-dihydro-N-benzylnicotinamide) forms, providing insights into the reactive portions of NAD(P)⁺ and NAD(P)H researchgate.net. Research has also explored the transhydrogenation reactions involving these models, providing evidence for electron-transfer mechanisms and radical-cation intermediates acs.orgosti.gov.

These model compounds are employed in tandem catalysis with NAD(P)H-dependent enzymes, such as alcohol dehydrogenases and cytochrome P450 enzymes, for organic synthesis. They serve as biomimetic cofactors, facilitating chemoselective reductions and oxidations of various substrates acs.org. The ability to generate 1,4-BNAH from BNA⁺ efficiently, as discussed in section 7.1, further enhances their utility in these biocatalytic systems rsc.orgrsc.org.

Table 2: Key Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 2503-55-1 | nih.govcas.org |

| IUPAC Name | N-benzylpyridine-3-carboxamide | nih.govcas.org |

| Molecular Formula | C₁₃H₁₂N₂O | nih.govcas.org |

| Molecular Weight | 212.25 g/mol | nih.govcas.org |

| Melting Point | 74 °C | cas.org |

| Synonyms | Nicotinamide, N-benzyl-; N-Nicotinoylbenzylamine | nih.govcas.org |

Future Directions and Challenges in N Benzylnicotinamide Research

Development of Advanced Synthetic Methodologies for N-Benzylnicotinamide

The synthesis of this compound and its derivatives is crucial for enabling further research into their properties and applications. While traditional methods exist, the development of more advanced, efficient, and versatile synthetic strategies is a key area of future research.

One of the established methods for synthesizing this compound involves the reaction of nicotinic acid with benzylamine (B48309). chemicalbook.com However, researchers are exploring more advanced techniques to improve yield, purity, and reaction conditions. A significant advancement lies in the area of catalytic hydrogenation to produce the reduced form, N-benzyl-1,4-dihydronicotinamide (1,4-BNAH), which serves as a model for the reduced cofactor NADH. researchgate.net A recent study demonstrated the use of a platinum supported on silica (B1680970) (Pt/SiO₂) catalyst for the heterogeneous catalytic hydrogenation of this compound under mild conditions (20 °C, 1 atm H₂). rsc.org This method achieved a high production rate of 1,4-BNAH and showcased the catalyst's excellent recyclability over multiple cycles without significant loss of activity. rsc.org

Microwave-assisted synthesis is another promising avenue. Research has shown that the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) can be accelerated in the presence of this compound under microwave irradiation, suggesting a potential role for this technology in developing faster and more efficient synthetic and derivatization protocols. researchgate.net

Future efforts in this area will likely focus on:

Novel Catalytic Systems: The development of more efficient and selective catalysts, potentially using earth-abundant metals, for both the synthesis and regeneration of this compound and its analogues.

Flow Chemistry: The application of continuous flow technologies to allow for safer, more scalable, and automated synthesis.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound derivatives with high specificity and under environmentally benign conditions.

| Synthetic Method | Key Features | Potential Advantages | Reference |

| Reaction of Nicotinic Acid and Benzylamine | Established foundational method. | Straightforward for basic synthesis. | chemicalbook.com |

| Heterogeneous Catalytic Hydrogenation (Pt/SiO₂) | Mild reaction conditions, recyclable catalyst. | High production rate of 1,4-BNAH, sustainable. | rsc.org |

| Microwave-Assisted Oxidation | Accelerated reaction rates. | Increased efficiency and speed. | researchgate.net |

Exploration of Novel Biological Targets for this compound Analogues in Basic Research

While this compound itself is primarily a research tool, its structural framework is a valuable starting point for designing analogues with specific biological activities. A significant future direction is the exploration of novel protein targets for these analogues, moving beyond their traditional role as simple NAD(P)H models.

Recent research has demonstrated that derivatives of N-benzyl arylamide can act as potent inhibitors of tubulin polymerization, a critical process in cell division. researchgate.net This finding opens up the possibility of developing this compound-based compounds as potential anticancer agents. These novel compounds have shown significant antiproliferative activities against various cancer cell lines. researchgate.net

Furthermore, the quinoxaline (B1680401) moiety, which can be incorporated into this compound analogues, is known to interact with a variety of biological targets, including enzymes and DNA. mdpi.com The structural adaptability of the this compound scaffold allows for modifications that could lead to the development of selective inhibitors for a range of therapeutic targets. For instance, in silico studies of structurally related compounds have pointed towards histone deacetylase 6 (HDAC-6) as a potential, experimentally validated target. mdpi.com

The exploration of novel biological targets will be driven by:

High-Throughput Screening: Screening libraries of this compound analogues against diverse panels of biological targets to identify new activities.

Chemical Biology Approaches: Using tagged or functionalized this compound probes to identify binding partners in complex biological systems.

Structure-Based Drug Design: Designing analogues to specifically target the active sites or allosteric sites of proteins implicated in disease.

| Analogue Class | Potential Biological Target | Therapeutic Area | Reference |

| N-Benzyl Arylamide Derivatives | Tubulin | Oncology | researchgate.net |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | Histone Deacetylase 6 (HDAC-6) | Oncology | mdpi.com |

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental validation is becoming increasingly crucial in advancing our understanding of this compound and its analogues. This integrated approach can accelerate the design-build-test-learn cycle, leading to more rapid and rational development of new compounds and applications.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the electronic structure, stability, and conformational dynamics of this compound and its derivatives. researchgate.netbiorxiv.org For example, computational studies have been used to understand the structure-activity relationships of nicotinamide (B372718) cofactor biomimetics, revealing how factors like linker length and aryl group substitution affect their redox properties. researchgate.net These theoretical predictions can then be validated through experimental techniques like cyclic voltammetry and enzymatic assays. researchgate.net

In the development of biosensors, an iterative process of computational design and experimental characterization has been successfully employed to improve the sensitivity of a nicotine (B1678760) biosensor. biorxiv.org This involved using MD simulations to model ligand binding and to propose mutations that could enhance sensor performance, which were then confirmed experimentally. biorxiv.org This highlights the power of combining computational and experimental approaches to engineer proteins with desired functionalities. Modern drug discovery heavily relies on such integrated strategies, utilizing computer-aided drug design (CADD) to screen virtual libraries of compounds and predict their binding affinities for specific protein targets, thereby reducing the time and cost associated with traditional experimental screening. nih.gov

Future progress in this area will be facilitated by:

Advanced Molecular Modeling: The use of more sophisticated computational models that can more accurately predict the behavior of molecules in complex biological environments.

Machine Learning and Artificial Intelligence: The application of AI algorithms to analyze large datasets from both computational and experimental studies to identify patterns and guide the design of new this compound analogues.

Integrated Research Platforms: The development of collaborative platforms that seamlessly integrate computational and experimental workflows.

| Integrated Approach | Application | Key Outcome | Reference |

| DFT and MD Simulations + Experimental Validation | Understanding Structure-Activity Relationships | Rational design of nicotinamide cofactor biomimetics with tailored redox potentials. | researchgate.net |

| Computational Protein Design + Mutagenesis and Fluorescence Assays | Development of Nicotine Biosensors | Nine-fold improvement in sensor sensitivity for detecting nicotine in biofluids. | biorxiv.org |

| Computer-Aided Drug Design (CADD) + Chemical Synthesis | Drug Discovery | Acceleration of the drug design and discovery process. | nih.gov |

Sustainable and Scalable Production of this compound for Research Purposes

As the research applications of this compound and its analogues expand, the need for sustainable and scalable production methods becomes increasingly important. Traditional synthetic methods often rely on stoichiometric reagents and harsh reaction conditions, which can be costly and environmentally unfriendly.

A significant step towards sustainable production is the use of heterogeneous catalysts that can be easily recovered and reused. The aforementioned Pt/SiO₂ catalyst for the hydrogenation of this compound is a prime example of this approach. rsc.org The ability to perform the reaction under mild conditions and recycle the catalyst for multiple runs without loss of activity addresses key principles of green chemistry. rsc.org

Future research in sustainable production should focus on:

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the nicotinamide and benzylamine moieties.

Solvent Minimization: Developing solvent-free or aqueous-based synthetic routes to reduce volatile organic compound (VOC) emissions.

Energy Efficiency: Utilizing energy-efficient technologies, such as microwave synthesis or flow chemistry, to lower the energy consumption of the production process.

Catalyst Development: Continuing to develop highly active and stable catalysts from non-precious metals to reduce costs and environmental impact.

The development of sustainable and scalable production methods will be crucial for ensuring that this compound remains a readily accessible and affordable tool for the research community, thereby facilitating further discoveries in the years to come.

Q & A

Q. How to design a study investigating this compound’s role in metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.